molecular formula C16H16O4 B5061990 methyl 4-(2-phenoxyethoxy)benzoate

methyl 4-(2-phenoxyethoxy)benzoate

Cat. No.: B5061990
M. Wt: 272.29 g/mol
InChI Key: DEOIIOVUIGWUNZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenoxyethoxy)benzoate is an organic compound with the molecular formula C17H18O4. It is characterized by the presence of an ester group, an ether linkage, and an aromatic ring system. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-phenoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-phenoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-phenoxyethoxy)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-(2-phenoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The ether linkage and aromatic ring system contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-phenoxyethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ether linkage and aromatic system make it particularly useful in applications requiring specific molecular interactions .

Properties

IUPAC Name

methyl 4-(2-phenoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-16(17)13-7-9-15(10-8-13)20-12-11-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIIOVUIGWUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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